molecular formula C29H21ClN2O B10974307 2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide

2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide

Cat. No.: B10974307
M. Wt: 448.9 g/mol
InChI Key: GZDRTPMEPSTGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 2-chlorophenyl group and a diphenylmethyl group attached to the carboxamide functionality. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Functionality: The carboxamide group is introduced by reacting the intermediate product with diphenylmethylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)quinoline-4-carboxamide: Lacks the diphenylmethyl group, which may affect its biological activity and solubility.

    N-(diphenylmethyl)quinoline-4-carboxamide: Lacks the 2-chlorophenyl group, potentially altering its interaction with biological targets.

    2-phenylquinoline-4-carboxamide: Similar structure but without the chlorine atom, which may influence its reactivity and pharmacokinetics.

Uniqueness

2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide is unique due to the presence of both the 2-chlorophenyl and diphenylmethyl groups, which can enhance its binding affinity to biological targets and improve its pharmacological profile. This combination of substituents may also confer unique chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H21ClN2O

Molecular Weight

448.9 g/mol

IUPAC Name

N-benzhydryl-2-(2-chlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H21ClN2O/c30-25-17-9-7-16-23(25)27-19-24(22-15-8-10-18-26(22)31-27)29(33)32-28(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-19,28H,(H,32,33)

InChI Key

GZDRTPMEPSTGEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.